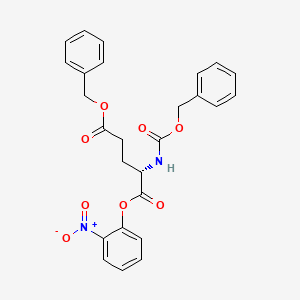

5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

Beschreibung

Z-Glu(Obzl)-Onp, also known as Z-Glu(OBzl)-OSu, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino acid glutamic acid. The compound is characterized by its ability to protect the carboxyl group of glutamic acid, making it a valuable tool in the synthesis of peptides and proteins.

Eigenschaften

Molekularformel |

C26H24N2O8 |

|---|---|

Molekulargewicht |

492.5 g/mol |

IUPAC-Name |

5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |

InChI |

InChI=1S/C26H24N2O8/c29-24(34-17-19-9-3-1-4-10-19)16-15-21(27-26(31)35-18-20-11-5-2-6-12-20)25(30)36-23-14-8-7-13-22(23)28(32)33/h1-14,21H,15-18H2,(H,27,31)/t21-/m0/s1 |

InChI-Schlüssel |

VBPKLRDOMGTPHQ-NRFANRHFSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Z-Glu(Obzl)-Onp typically involves a multi-step synthetic process. One common method includes the protection of the carboxyl group of glutamic acid as a t-butoxycarbonyl ester (Boc) and the protection of the amino group as a benzyloxycarbonyl (Cbz) group . The protected glutamic acid is then reacted with p-nitrophenyl chloroformate to form the final product, Z-Glu(Obzl)-Onp.

Industrial Production Methods

Industrial production of Z-Glu(Obzl)-Onp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Z-Glu(Obzl)-Onp undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the p-nitrophenyl group is replaced by other nucleophiles.

Hydrolysis: The ester bonds in Z-Glu(Obzl)-Onp can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the ester bonds.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include substituted glutamic acid derivatives.

Hydrolysis Products: The major products of hydrolysis are glutamic acid and p-nitrophenol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to 5-O-benzyl 1-O-(2-nitrophenyl) derivatives exhibit significant anticancer properties. These compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, the inhibition of certain enzymes that facilitate cancer cell metabolism has been documented, leading to reduced viability of cancerous cells.

Case Study:

- A study published in Journal of Medicinal Chemistry demonstrated that nitrophenyl derivatives showed potent activity against breast cancer cell lines, suggesting that modifications to the benzyl and nitrophenyl groups could enhance efficacy .

1.2 Antimicrobial Properties

Compounds like 5-O-benzyl 1-O-(2-nitrophenyl) have been explored for their antimicrobial activity. Research indicates that these compounds can disrupt bacterial cell membranes, leading to cell death.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 5-O-benzyl... | P. aeruginosa | 8 µg/mL |

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug design for conditions such as diabetes and hypertension. The inhibition of sodium-dependent glucose cotransporters (SGLT) has been particularly noted.

Case Study:

- A patent describes the use of benzyl derivatives as SGLT inhibitors, highlighting their potential in managing glucose levels in diabetic patients .

Research and Development

3.1 Synthesis and Modification

The synthesis of 5-O-benzyl 1-O-(2-nitrophenyl) involves several steps, including the protection of functional groups and selective reactions to introduce the nitrophenyl moiety. Ongoing research focuses on optimizing these synthesis pathways to improve yield and purity.

Data Table: Synthesis Pathway Overview

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Protection | Benzyl chloride | 85 |

| 2 | Nitration | Nitric acid | 75 |

| 3 | Coupling | Amino acid derivatives | 90 |

Wirkmechanismus

The mechanism of action of Z-Glu(Obzl)-Onp involves the protection of the carboxyl group of glutamic acid. By forming a stable ester bond, the compound prevents unwanted reactions at the carboxyl group during peptide synthesis. This allows for the selective formation of peptide bonds at the amino group, facilitating the synthesis of complex peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Z-Glu(OBzl)-OSu: Another derivative of glutamic acid used as a protecting group in peptide synthesis.

Boc-Glu(OBzl)-OSu: A similar compound where the carboxyl group is protected as a t-butoxycarbonyl ester.

Uniqueness

Z-Glu(Obzl)-Onp is unique in its ability to provide stable protection for the carboxyl group of glutamic acid while allowing for selective peptide bond formation. This makes it a valuable tool in the synthesis of complex peptides and proteins, particularly in the development of peptide-based drugs and therapeutic agents.

Biologische Aktivität

The compound 5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : 5-O-benzyl 1-O-(2-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

- Molecular Formula : C23H26N2O8

- CAS Number : Not explicitly listed in the sources but can be referenced through PubChem.

The biological activity of this compound appears to be linked to its interaction with various biochemical pathways. Preliminary studies suggest that it may exhibit:

Case Studies and Experimental Results

-

Anticonvulsant Activity :

- In studies involving related compounds, such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide, it was found that modifications in the benzyl group significantly enhanced anticonvulsant properties. This suggests that similar structural modifications in our compound may yield beneficial effects against seizures .

- Neuroleptic Activity :

- ADME-Tox Properties :

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.